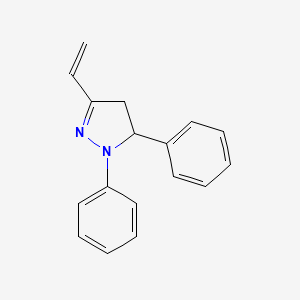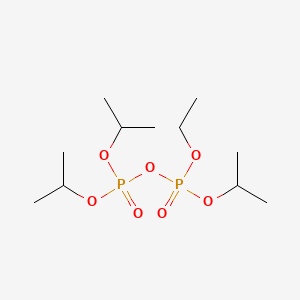
Ethyl triisopropyl pyrophosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl triisopropyl pyrophosphate is an organophosphorus compound that belongs to the class of pyrophosphates It is characterized by the presence of ethyl and triisopropyl groups attached to a pyrophosphate backbone
准备方法
Synthetic Routes and Reaction Conditions
Ethyl triisopropyl pyrophosphate can be synthesized through the reaction of triisopropyl phosphite with ethyl iodide in the presence of a base such as silver salts. The reaction typically involves the following steps:
Preparation of Triisopropyl Phosphite: Triisopropyl phosphite is prepared by reacting phosphorus trichloride with anhydrous isopropyl alcohol in the presence of a base.
Formation of this compound: The triisopropyl phosphite is then reacted with ethyl iodide in the presence of silver salts to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques are common in industrial settings .
化学反应分析
Types of Reactions
Ethyl triisopropyl pyrophosphate undergoes various chemical reactions, including:
Hydrolysis: It can hydrolyze in the presence of water to form phosphoric acid derivatives.
Oxidation: It can be oxidized to form higher oxidation state phosphorus compounds.
Substitution: It can undergo substitution reactions with nucleophiles to form different organophosphorus compounds.
Common Reagents and Conditions
Hydrolysis: Typically carried out in aqueous solutions at varying pH levels.
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Nucleophiles such as amines and alcohols are commonly used in substitution reactions.
Major Products Formed
Hydrolysis: Phosphoric acid and its derivatives.
Oxidation: Higher oxidation state phosphorus compounds.
Substitution: Various organophosphorus compounds depending on the nucleophile used.
科学研究应用
Ethyl triisopropyl pyrophosphate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential role in enzyme inhibition and as a probe for studying phosphoryl transfer reactions.
Medicine: Investigated for its potential use in drug development, particularly as an enzyme inhibitor.
Industry: Used in the production of flame retardants, plasticizers, and other industrial chemicals.
作用机制
Ethyl triisopropyl pyrophosphate exerts its effects primarily through the inhibition of enzymes. It reacts with the active site of enzymes, particularly those involved in phosphoryl transfer reactions, thereby preventing the enzyme from catalyzing its normal substrate. This inhibition can affect various biochemical pathways and cellular processes .
相似化合物的比较
Similar Compounds
Tetraethyl pyrophosphate: Another organophosphorus compound with similar properties but different alkyl groups.
Triethyl phosphite: A related compound used in similar applications but with different reactivity and properties.
Uniqueness
Ethyl triisopropyl pyrophosphate is unique due to its specific combination of ethyl and triisopropyl groups, which confer distinct chemical properties and reactivity compared to other pyrophosphates. Its unique structure makes it particularly useful in certain chemical reactions and applications .
属性
CAS 编号 |
63704-58-5 |
|---|---|
分子式 |
C11H26O7P2 |
分子量 |
332.27 g/mol |
IUPAC 名称 |
di(propan-2-yloxy)phosphoryl ethyl propan-2-yl phosphate |
InChI |
InChI=1S/C11H26O7P2/c1-8-14-19(12,15-9(2)3)18-20(13,16-10(4)5)17-11(6)7/h9-11H,8H2,1-7H3 |
InChI 键 |
AIUIOLZIJLZPNQ-UHFFFAOYSA-N |
规范 SMILES |
CCOP(=O)(OC(C)C)OP(=O)(OC(C)C)OC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


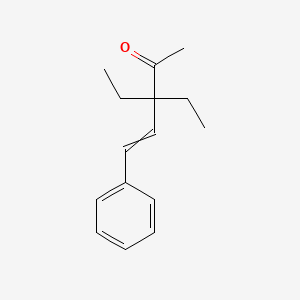

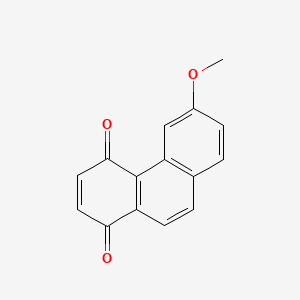
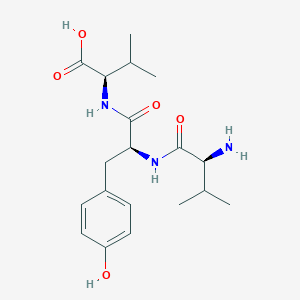
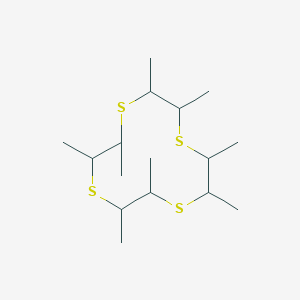
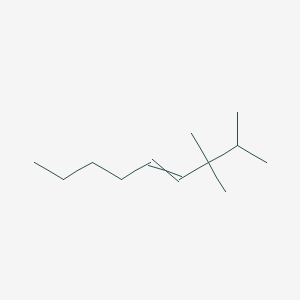
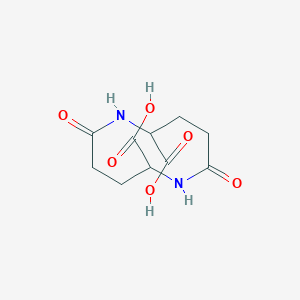
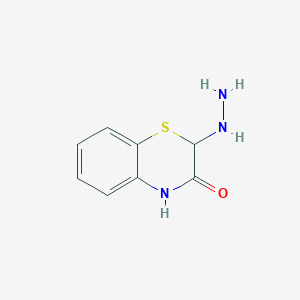
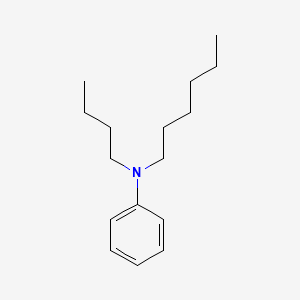

![9-Methyloxepino[2,3-B]quinoxaline](/img/structure/B14497261.png)
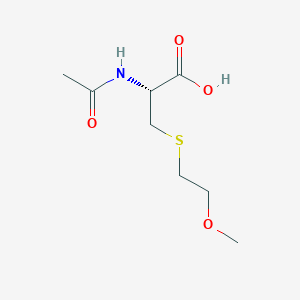
![6,6-Bis(hydroxymethyl)-4,8-bis{2,2,3,3-tetrafluoro-3-[(1,1,1,2,3,3,3-heptafluoropropan-2-yl)oxy]propyl}-3,9-dioxabicyclo[9.2.2]pentadeca-1(13),11,14-triene-2,10-dione](/img/structure/B14497287.png)
